1,3,5-Triazine-2,4-diaMine, N2-(2,3-dihydro-1H-inden-2-yl)-6-(1-piperazinyl)-N4-4-pyridinyl-
CAS No.: 1197406-41-9
Cat. No.: VC0178565
Molecular Formula: C21H24N8
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1197406-41-9 |
|---|---|
| Molecular Formula | C21H24N8 |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 2-N-(2,3-dihydro-1H-inden-2-yl)-6-piperazin-1-yl-4-N-pyridin-4-yl-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C21H24N8/c1-2-4-16-14-18(13-15(16)3-1)25-20-26-19(24-17-5-7-22-8-6-17)27-21(28-20)29-11-9-23-10-12-29/h1-8,18,23H,9-14H2,(H2,22,24,25,26,27,28) |
| Standard InChI Key | IINABGAHVLQZSP-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=NC(=NC(=N2)NC3CC4=CC=CC=C4C3)NC5=CC=NC=C5 |
| Canonical SMILES | C1CN(CCN1)C2=NC(=NC(=N2)NC3CC4=CC=CC=C4C3)NC5=CC=NC=C5 |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
1,3,5-Triazine-2,4-diaMine, N2-(2,3-dihydro-1H-inden-2-yl)-6-(1-piperazinyl)-N4-4-pyridinyl- is registered with CAS number 1197406-41-9. The compound has a molecular formula of C21H24N8 and a molecular weight of 388.5 g/mol. It belongs to the class of heterocyclic compounds containing a symmetrical triazine ring system with three nitrogen atoms in a six-membered ring structure.
The compound's unique identifier in chemical databases includes:
| Property | Value |
|---|---|
| CAS Number | 1197406-41-9 |
| Molecular Formula | C21H24N8 |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 2-N-(2,3-dihydro-1H-inden-2-yl)-6-piperazin-1-yl-4-N-pyridin-4-yl-1,3,5-triazine-2,4-diamine |
| Standard InChIKey | IINABGAHVLQZSP-UHFFFAOYSA-N |
Structural Components and Configuration
The compound's architecture is built around a central 1,3,5-triazine ring that serves as the primary scaffold. This core structure is trisubstituted at positions 2, 4, and 6, creating a non-symmetrical molecule with distinct functional domains. The substitution pattern includes:
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Position 2: An amino linkage connecting to a 2,3-dihydro-1H-inden-2-yl group, which consists of a fused ring system with both aromatic and aliphatic characteristics.
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Position 4: An amino bridge connecting to a pyridine-4-yl group, which introduces an additional nitrogen-containing aromatic ring to the structure.
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Position 6: Direct attachment of a piperazinyl group, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.
The canonical SMILES notation for this compound is C1CN(CCN1)C2=NC(=NC(=N2)NC3CC4=CC=CC=C4C3)NC5=CC=NC=C5, providing a linear representation of its complex three-dimensional structure.
Physical and Chemical Properties
Physicochemical Characteristics
The physical and chemical properties of 1,3,5-Triazine-2,4-diaMine, N2-(2,3-dihydro-1H-inden-2-yl)-6-(1-piperazinyl)-N4-4-pyridinyl- are largely determined by its molecular structure. While specific experimental data is limited in the available literature, several key properties can be inferred from its structural components:
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Solubility: The compound likely exhibits moderate water solubility due to the presence of multiple nitrogen atoms that can form hydrogen bonds with water molecules. The piperazine moiety, in particular, can be protonated under physiological conditions, enhancing aqueous solubility.
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Lipophilicity: The 2,3-dihydro-1H-inden-2-yl group contributes significant lipophilic character to the molecule, potentially enhancing its membrane permeability and affecting its distribution in biological systems.
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Hydrogen Bonding: The compound possesses multiple hydrogen bond acceptors (nitrogen atoms in the triazine core, piperazine, and pyridine groups) and hydrogen bond donors (NH groups), facilitating interactions with biological targets.
Spectroscopic and Analytical Properties
Characterization of this compound typically involves several analytical techniques essential for confirming its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly used to confirm the configuration and purity of such complex molecules.
The triazine core would exhibit characteristic signals in both proton (¹H) and carbon (¹³C) NMR spectra, with the aromatic regions showing patterns distinctive to the triazine, indene, and pyridine components. Mass spectrometry would confirm the molecular weight of 388.5 g/mol and reveal fragmentation patterns specific to the triazine scaffold and its substituents.
Synthesis and Preparation
Synthetic Routes
The synthesis of 1,3,5-Triazine-2,4-diaMine, N2-(2,3-dihydro-1H-inden-2-yl)-6-(1-piperazinyl)-N4-4-pyridinyl- typically follows a temperature-controlled nucleophilic substitution strategy, which is the standard approach for preparing non-symmetrical trisubstituted triazines . The synthetic pathway generally begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material.
The synthesis exploits the differential reactivity of the three chlorine atoms in cyanuric chloride, allowing sequential substitution reactions to occur under controlled conditions . The general procedure involves:
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First substitution: Performed at low temperatures (0-5°C), introducing the first nucleophile.
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Second substitution: Conducted at room temperature (20-25°C), incorporating the second nucleophile.
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Third substitution: Requires elevated temperatures (60-100°C) to overcome the decreased reactivity of the final chlorine position.
For this specific compound, the nucleophiles involved would be derivatives of 2,3-dihydro-1H-inden-2-ylamine, piperazine, and 4-aminopyridine, though the exact sequence may vary depending on the desired regioselectivity .
Purification and Characterization
After synthesis, the compound requires purification to remove unreacted starting materials and byproducts. Common purification methods include column chromatography, recrystallization, and preparative HPLC. Confirmation of the compound's identity and purity typically involves:
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Elemental analysis to verify the percentages of carbon, hydrogen, and nitrogen match the theoretical values for C21H24N8.
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Mass spectrometry to confirm the molecular weight and fragmentation pattern.
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NMR spectroscopy (¹H and ¹³C) to verify the structural assignments.
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FTIR spectroscopy to identify characteristic functional group absorptions.
These techniques collectively ensure the synthesized compound meets the required standards for further biological and pharmaceutical investigations.
Biological Activities and Pharmacological Properties
Structure-Activity Relationships
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The triazine core serves as a rigid scaffold that positions the substituents in specific spatial orientations, critical for optimal interactions with biological targets.
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The piperazine moiety has been recognized for its contribution to antimicrobial activity in numerous compounds . It can form hydrogen bonds and ionic interactions with target proteins, potentially enhancing binding affinity.
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The 2,3-dihydro-1H-inden-2-yl group adds hydrophobic character, which may facilitate membrane penetration or interactions with hydrophobic binding pockets in proteins.
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The pyridin-4-yl group introduces an additional nitrogen-containing aromatic ring that can participate in hydrogen bonding or π-π stacking interactions with aromatic amino acid residues in target proteins.
Understanding these structure-activity relationships is essential for the rational design of analogs with improved potency, selectivity, or pharmaceutical properties.
Comparison with Related Compounds
Structural Analogs
Several structural analogs of 1,3,5-Triazine-2,4-diaMine, N2-(2,3-dihydro-1H-inden-2-yl)-6-(1-piperazinyl)-N4-4-pyridinyl- have been reported in the literature, each with variations in the substituents attached to the triazine core. A closely related compound is 6-(1,4-diazepan-1-yl)-N2-(2,3-dihydro-1H-inden-2-yl)-N4-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine . This analog features a 1,4-diazepan group instead of the piperazine found in our target compound.
The comparative structural features are summarized in the following table:
| Feature | Target Compound | Related Analog |
|---|---|---|
| Molecular Formula | C21H24N8 | C22H26N8 |
| Molecular Weight | 388.5 g/mol | 402.5 g/mol |
| Ring at Position 6 | Piperazine (6-membered) | 1,4-Diazepan (7-membered) |
| Groups at Positions 2 & 4 | Identical: 2,3-dihydro-1H-inden-2-yl and pyridin-4-yl | Identical: 2,3-dihydro-1H-inden-2-yl and pyridin-4-yl |
Functional Comparisons
The functional properties of triazine derivatives can vary significantly based on their structural features. Research on similar triazine compounds has revealed important structure-function relationships:
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Antimicrobial Activity: Compounds containing piperazine moieties have demonstrated notable antimicrobial activities, particularly against resistant bacterial strains . The incorporation of N-alkyl and N-aryl piperazine derivatives has been shown to enhance antibacterial potency.
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Anticancer Properties: The nature of the aromatic substituents attached to the amino groups can significantly influence anticancer activity, with certain configurations showing enhanced selectivity toward specific cancer cell types.
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Pharmacokinetic Properties: The presence of additional nitrogen atoms in the heterocyclic substituents, as in the pyridine group, can modify the electronic properties of the molecule and its interactions with biological targets, potentially affecting absorption, distribution, metabolism, and excretion profiles.
These comparative insights provide valuable direction for medicinal chemists seeking to optimize the biological activities of triazine-based compounds through strategic structural modifications.
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